molecular formula C11H11N3O3 B2916488 N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide CAS No. 898349-77-4

N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide

Cat. No. B2916488
CAS RN: 898349-77-4
M. Wt: 233.227
InChI Key: FYCYFDPKSQRCLV-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide, also known as CPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPO is a small molecule that belongs to the family of oxamides and has a molecular weight of 226.26 g/mol. In

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

A key study explored the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), related to the chemical class of N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide, as an additive for the synthesis of α-ketoamide derivatives. This approach demonstrated clear advantages in terms of purity and yield over traditional methods, showcasing its efficiency in organic synthesis (El‐Faham et al., 2013).

Corrosion Inhibition

Research into synthetic acrylamide derivatives, including compounds structurally similar to N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide, has indicated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds were characterized through various methods, including FTIR and NMR, and showed promising results in protecting copper from corrosion, thus highlighting potential industrial applications (Abu-Rayyan et al., 2022).

Structural and Molecular Studies

A detailed investigation into the structural properties of oxamide derivatives, including N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide, revealed the presence of intramolecular three-center hydrogen bonding. This study, utilizing NMR and X-ray diffraction, provided insights into the molecular stability and conformation of these compounds, contributing to the understanding of their chemical behavior (Martínez-Martínez et al., 1998).

Biomedical Applications

Investigations into bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands have shown potential in biomedical applications. These complexes demonstrated cytotoxic activities and reactivities towards DNA and proteins, suggesting their utility in medical research and potential therapeutic applications (Li et al., 2012).

Catalysis and Material Science

A study on the catalytic properties of N-oxyl compounds, which are structurally related to N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide, highlighted their use in selective oxidation of organic molecules. This research opens up avenues for the development of new catalytic systems for industrial and laboratory applications, emphasizing the versatility of N-oxyl compounds in chemical transformations (Nutting et al., 2018).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-7-8-3-1-2-4-9(8)14-11(17)10(16)13-5-6-15/h1-4,15H,5-6H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCYFDPKSQRCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide

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